5-(5-METHOXY-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE
Overview
Description
5-(5-METHOXY-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that combines an indole and a thiazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-METHOXY-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 5-methoxy-2-oxoindoline-3-carbaldehyde with 2-thioxothiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-(5-METHOXY-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thioethers or thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole or thiazolone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, 5-(5-METHOXY-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential anti-cancer and anti-inflammatory properties. Its ability to modulate specific molecular pathways makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 5-(5-METHOXY-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to the alteration of various cellular pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-oxoindoline-3-carbaldehyde: A precursor in the synthesis of the target compound.
2-Thioxothiazolidin-4-one: Another precursor used in the synthesis.
Indole derivatives: Compounds with similar indole structures but different functional groups.
Uniqueness
The uniqueness of 5-(5-METHOXY-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its combined indole and thiazolone structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)-5-methoxyindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3S2/c1-17-5-2-3-7-6(4-5)8(10(15)13-7)9-11(16)14-12(18)19-9/h2-4,16H,1H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNCZPBZVUNHDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)N=C2C=C1)C3=C(NC(=S)S3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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